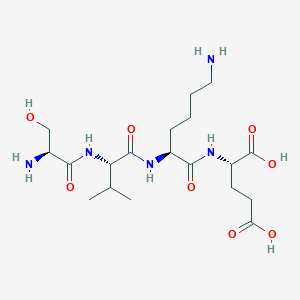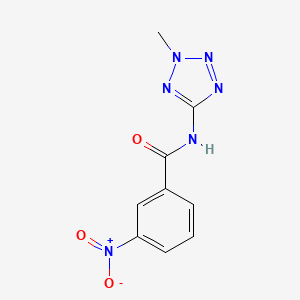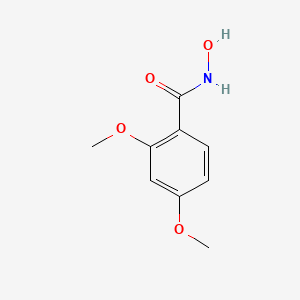![molecular formula C18H11N3O5 B14213891 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid CAS No. 537037-27-7](/img/structure/B14213891.png)
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The furan ring can be introduced through a cyclization reaction involving appropriate precursors. The nitro group is usually added via nitration reactions using nitric acid. Finally, the benzoic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzimidazole ring can be hydrogenated to form a dihydrobenzimidazole derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the furan ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and omeprazole, which have similar core structures but different substituents.
Furan derivatives: Compounds such as furfural and furosemide share the furan ring but differ in their functional groups.
Benzoic acid derivatives: Examples include salicylic acid and ibuprofen, which have different substituents on the benzoic acid core.
Uniqueness
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid is unique due to the combination of its three distinct moieties: benzimidazole, furan, and benzoic acid. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
537037-27-7 |
|---|---|
Molekularformel |
C18H11N3O5 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H11N3O5/c22-18(23)11-3-1-10(2-4-11)15-7-8-16(26-15)17-19-13-6-5-12(21(24)25)9-14(13)20-17/h1-9H,(H,19,20)(H,22,23) |
InChI-Schlüssel |
ZMBXSXRORBWMNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



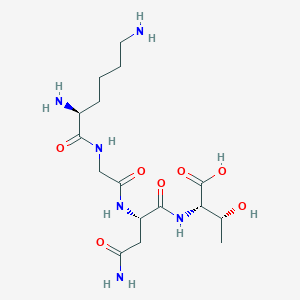
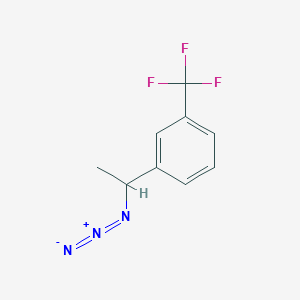
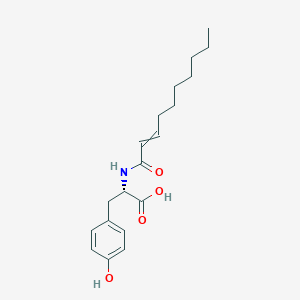
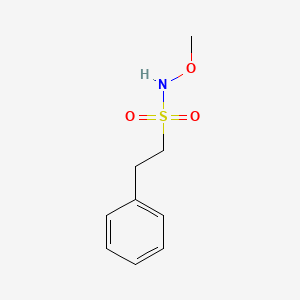
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
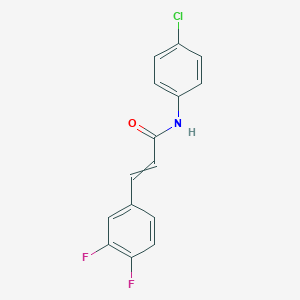

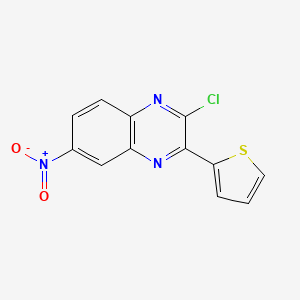
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)
